Bienvenue dans la boutique en ligne BenchChem!

Magnesium,bromo[3-(phenylmethoxy)phenyl]-

Regiochemistry Analgesic intermediates Pharmaceutical process chemistry

Magnesium,bromo[3-(phenylmethoxy)phenyl]- (CAS 36281-96-6), most commonly designated as 3-Benzyloxyphenylmagnesium bromide, is a meta-substituted aryl Grignard reagent supplied as a 1.0 M solution in tetrahydrofuran (THF) under inert atmosphere. With molecular formula C₁₃H₁₁BrMgO and molecular weight 287.43 g/mol, this organomagnesium compound bears the benzyloxy protecting group at the 3-position of the phenyl ring, serving as a nucleophilic 3-benzyloxyphenyl anion equivalent for carbon-carbon bond formation via addition to carbonyl electrophiles, transition-metal-catalyzed cross-coupling, and conversion to organoboron intermediates.

Molecular Formula C13H11BrMgO
Molecular Weight 287.43 g/mol
CAS No. 36281-96-6
Cat. No. B1590732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium,bromo[3-(phenylmethoxy)phenyl]-
CAS36281-96-6
Molecular FormulaC13H11BrMgO
Molecular Weight287.43 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-]
InChIInChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-5,7-10H,11H2;1H;/q-1;;+2/p-1
InChIKeyFWYMDMSRNJRWBW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium,bromo[3-(phenylmethoxy)phenyl]- (CAS 36281-96-6): Meta-Substituted Benzyloxyaryl Grignard Reagent for Regiospecific Pharmaceutical Intermediate Synthesis


Magnesium,bromo[3-(phenylmethoxy)phenyl]- (CAS 36281-96-6), most commonly designated as 3-Benzyloxyphenylmagnesium bromide, is a meta-substituted aryl Grignard reagent supplied as a 1.0 M solution in tetrahydrofuran (THF) under inert atmosphere . With molecular formula C₁₃H₁₁BrMgO and molecular weight 287.43 g/mol, this organomagnesium compound bears the benzyloxy protecting group at the 3-position of the phenyl ring, serving as a nucleophilic 3-benzyloxyphenyl anion equivalent for carbon-carbon bond formation via addition to carbonyl electrophiles, transition-metal-catalyzed cross-coupling, and conversion to organoboron intermediates . Its defining structural feature—the meta-benzyloxy substitution—distinguishes it from the ortho- and para-regioisomers and underpins its specific utility in constructing pharmaceutical intermediates where regiochemistry dictates downstream biological activity .

Why 3-Benzyloxyphenylmagnesium Bromide (CAS 36281-96-6) Cannot Be Replaced by Other Benzyloxyaryl Grignard Regioisomers or Methyl Ether Analogs


Regiochemical identity is not interchangeable among benzyloxyphenyl Grignard reagents: the ortho-isomer (2-benzyloxyphenylmagnesium bromide, CAS 328000-16-4) is documented for iron-catalyzed coupling with bromophenols and as a key intermediate in the total synthesis of the antibiotic caboxamycin , while the para-isomer (4-benzyloxyphenylmagnesium bromide, CAS 120186-59-6) is supplied at a different standard concentration (0.8 M in THF) and applied in distinct synthetic contexts . The 3-methoxyphenylmagnesium bromide analog (CAS 36282-40-3) carries a methyl ether protecting group that cannot be removed by the mild hydrogenolysis conditions applicable to the benzyl ether, eliminating orthogonal deprotection strategies in multi-step synthesis . Substituting any of these analogs for Magnesium,bromo[3-(phenylmethoxy)phenyl]- results in a regioisomeric product with divergent biological or physicochemical properties, or forces a revision of the entire protecting-group scheme downstream. The quantitative evidence below identifies the specific, measurable dimensions where this compound differentiates from its closest analogs.

Quantitative Evidence Guide: Differentiating Magnesium,bromo[3-(phenylmethoxy)phenyl]- (CAS 36281-96-6) from Closest Analogs by Measurable Performance Dimensions


Regiochemical Identity: Meta-Benzyloxy Substitution is Required for Specific Analgesic Intermediate Synthesis (Pfizer Patent US 4,360,700)

The 3-benzyloxyphenyl substitution pattern is structurally mandated for synthesizing 1-(3-benzyloxyphenyl)-1,1-dimethylheptane, a valuable intermediate in the preparation of 2-substituted-5-(1,1-dimethylheptyl)phenol analgesic agents, as described in Pfizer patent US 4,360,700 [1]. The previously known route from methyl 3-hydroxybenzoate afforded significantly lower yields; the improved process—benzylation of 3-hydroxyacetophenone (86% yield), Grignard reaction with n-hexylmagnesium bromide (94% yield), chlorination, and methylation with trimethylaluminum (80% yield)—gave an overall yield substantially exceeding the prior art [1]. The 2-benzyloxy isomer is not a drop-in replacement: it is instead utilized for caboxamycin antibiotic synthesis . The 4-benzyloxy isomer is supplied at 0.8 M (not 1.0 M) in THF and targets different synthetic applications . Regiochemical identity is therefore a binary selection criterion, not a performance variable.

Regiochemistry Analgesic intermediates Pharmaceutical process chemistry

Orthogonal Protecting Group Strategy: Benzyl Ether Enables Hydrogenolytic Cleavage Unavailable to the 3-Methoxy Analog

The benzyl ether protecting group on Magnesium,bromo[3-(phenylmethoxy)phenyl]- can be removed by catalytic hydrogenation (H₂, Pd/C) under mild, neutral conditions to liberate the free 3-hydroxyphenyl group [1]. In contrast, the methyl ether of 3-methoxyphenylmagnesium bromide (CAS 36282-40-3) requires strongly acidic or Lewis-acidic reagents such as BBr₃, HI, or AlCl₃ for demethylation, conditions that are incompatible with acid-sensitive functionality elsewhere in complex molecules . This orthogonal deprotection capability allows the benzyl ether to be carried through multiple synthetic steps and selectively removed in the presence of methyl esters, acetals, silyl ethers, and other common protecting groups. The benzyl group also increases the steric bulk and lipophilicity of intermediates, which can improve chromatographic separation and solubility profiles during multi-step sequences [1].

Protecting group orthogonality Hydrogenolysis Multi-step synthesis

Physical Property Differentiation: Density and Concentration Specifications vs. 2-Benzyloxy and 3-Methoxy Analogs

The density of Magnesium,bromo[3-(phenylmethoxy)phenyl]- (1.0 M in THF) is reported as 1.036 g/mL at 25 °C by Sigma-Aldrich (Product 673005) . This differentiates from the ortho-isomer (2-benzyloxyphenylmagnesium bromide, 1.0 M in THF) at 1.047 g/mL at 25 °C and the 3-methoxy analog at 1.013 g/mL at 25 °C . Density differences are consequential for automated liquid-handling systems in process development, where calibration parameters depend on the specific Grignard solution. Additionally, the 3-isomer is available in 0.5 M and 1.0 M concentrations in THF as well as 0.5 M in 2-MeTHF, providing formulation flexibility . The 4-isomer is most commonly supplied at 0.8 M in THF, requiring concentration adjustment if a 1.0 M stoichiometry is assumed .

Solution density Grignard concentration Quality control

Direct Conversion to 3-Benzyloxybenzeneboronic Acid: 55% Yield via Trimethyl Borate Quench Enables Suzuki Coupling Access

3-Benzyloxyphenylmagnesium bromide can be directly converted to 3-benzyloxybenzeneboronic acid by reaction with trimethyl borate [B(OMe)₃] followed by acidic hydrolysis, providing a 55% isolated yield (7.53 g crude product from 15.79 g of 1-benzyloxy-3-bromobenzene, 60 mmol scale) [1]. This transformation establishes a direct synthetic bridge from the Grignard reagent to the corresponding boronic acid (CAS 156682-54-1), which serves as a coupling partner for Suzuki-Miyaura reactions . In contrast, the alternative route to 3-benzyloxybenzeneboronic acid via lithium-halogen exchange with n-BuLi followed by borate quench requires cryogenic temperatures (−78 °C) or specialized flow equipment [2]. The Grignard route operates at ambient temperature after initial reagent formation at reflux (~60 °C in THF) [1]. This one-pot Grignard formation–borate quench sequence is scalable and avoids the use of pyrophoric alkyllithium reagents.

Boronic acid synthesis Suzuki-Miyaura coupling Grignard-to-boron transmetallation

Pharmaceutical Scalability Validation: 3-Benzyloxyphenyl Motif in Tapentadol Synthesis with 44% Overall Yield at >100 g Scale

The 3-benzyloxyphenyl scaffold is the cornerstone of a practical, enantioselective synthetic route to tapentadol, a centrally acting opioid analgesic. Starting from (E)-3-(3-(benzyloxy)phenyl)acrylic acid, tapentadol was prepared in seven steps with 44% overall yield and 99.9% diastereomeric excess, in batches exceeding 100 g without any chromatographic purification [1]. This demonstrates that the 3-benzyloxyphenyl substructure—precisely the regioisomer introduced by this Grignard reagent—is validated at process scale for an approved pharmaceutical. The benzyl protecting group is retained through the entire sequence and removed in the final step by hydrogenolysis to liberate the 3-hydroxyphenyl pharmacophore of tapentadol [1]. Neither the 2- nor 4-benzyloxy regioisomer would yield tapentadol; the meta-hydroxy substitution is essential for opioid receptor binding [2].

Tapentadol Enantioselective synthesis Process-scale validation

Optimal Procurement and Deployment Scenarios for Magnesium,bromo[3-(phenylmethoxy)phenyl]- (CAS 36281-96-6)


Synthesis of 1-(3-Benzyloxyphenyl)-1,1-dimethylheptane and Related Analgesic Intermediates

This compound is the definitive precursor for constructing the 3-benzyloxyphenyl motif required in analgesic intermediate synthesis per Pfizer patent US 4,360,700 [1]. The meta-substitution pattern is non-negotiable: ortho- or para-benzyloxy Grignard reagents produce regioisomeric products that cannot be processed into the target 2-substituted-5-(1,1-dimethylheptyl)phenol analgesics. The Grignard reagent is used here as a nucleophile adding to carbonyl electrophiles, with the benzyl group carried through to the final hydrogenolysis step. Procure the 1.0 M THF solution (Sigma-Aldrich 673005) for direct use without concentration adjustment.

One-Pot Synthesis of 3-Benzyloxybenzeneboronic Acid for Subsequent Suzuki-Miyaura Cross-Coupling

When the synthetic route requires a 3-benzyloxyphenyl boronic acid coupling partner, direct conversion of Magnesium,bromo[3-(phenylmethoxy)phenyl]- with trimethyl borate provides the boronic acid in 55% yield [2]. This avoids the need to procure the boronic acid separately (CAS 156682-54-1) and eliminates the use of n-BuLi for lithium-halogen exchange. The boronic acid product is then employed in microwave Suzuki-Miyaura couplings for biaryl synthesis, PET imaging agent precursors, or isoindoline synthesis [2]. This dual-use capability—Grignard nucleophile and boronic acid precursor—reduces procurement complexity.

Multi-Step Pharmaceutical Synthesis Requiring Late-Stage Phenol Unveiling by Mild Hydrogenolysis

In synthetic sequences where the target molecule contains acid-sensitive functional groups (e.g., Boc-carbamates, silyl ethers, acetals, or epimerizable centers), the benzyl-protected 3-benzyloxyphenyl Grignard reagent is superior to the 3-methoxy analog [3]. The benzyl ether survives oxidizing, basic, and mildly acidic conditions through multiple steps, then is cleanly removed by catalytic hydrogenation (H₂, Pd/C, RT) in the final step—conditions that leave methyl esters, TBS ethers, and most other protecting groups intact. The tapentadol synthesis exemplifies this strategy, carrying the benzyl group through seven steps before terminal hydrogenolysis [3]. Procure the argon-charged, Sure/Seal™ packaging (Sigma-Aldrich 673005) for maximum shelf life.

Automated Flow Chemistry and Process-Scale Grignard Additions Requiring Precise Density and Concentration Specifications

For continuous-flow Grignard chemistry or automated batch processing, the certified density (1.036 g/mL at 25 °C) and concentration (1.0 M in THF) of the Sigma-Aldrich 673005 product enable accurate mass-flow calibration . The 4-isomer is supplied at 0.8 M, which would require either a 25% volume adjustment or acceptance of substoichiometric addition if substituted without correction. The availability of the 3-isomer in multiple solvent systems (THF and 2-MeTHF) also supports process optimization: 2-MeTHF solutions offer higher boiling points for elevated-temperature reactions and improved phase separation during aqueous workup . Verify lot-specific Certificate of Analysis for density and active Grignard titer before use.

Quote Request

Request a Quote for Magnesium,bromo[3-(phenylmethoxy)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.